molecular formula C20H17FN2O4S B12454729 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide

Cat. No.: B12454729
M. Wt: 400.4 g/mol
InChI Key: UZSVXFUNWHPXDH-UHFFFAOYSA-N
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Description

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide is a chemical compound with the molecular formula C20H17FN2O4SThe compound features a phenyl ring substituted with a fluorophenylsulfamoyl group and a phenoxyacetamide moiety, which contribute to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with sulfonyl chloride to form 4-fluorophenylsulfonamide. This intermediate is then reacted with 4-aminophenol to yield N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}amine. Finally, this amine is coupled with phenoxyacetyl chloride under basic conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl compounds .

Scientific Research Applications

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17FN2O4S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C20H17FN2O4S/c21-15-6-8-17(9-7-15)23-28(25,26)19-12-10-16(11-13-19)22-20(24)14-27-18-4-2-1-3-5-18/h1-13,23H,14H2,(H,22,24)

InChI Key

UZSVXFUNWHPXDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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